(E)-3-(3,5-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(3,5-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enoic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of methoxy groups on one phenyl ring and a fluorine atom on the other, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dimethoxybenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,5-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
(E)-3-(3,5-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, which are involved in inflammation and pain.
Modulating signaling pathways: Such as the NF-κB pathway, which plays a role in immune response and cell survival.
Binding to receptors: Such as estrogen receptors, which can influence cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline
Uniqueness
(E)-3-(3,5-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enoic acid is unique due to the presence of both methoxy and fluorine substituents, which can enhance its biological activity and chemical stability. The combination of these functional groups can also influence its interaction with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15FO4 |
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Molecular Weight |
302.30 g/mol |
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H15FO4/c1-21-14-7-11(8-15(10-14)22-2)9-16(17(19)20)12-3-5-13(18)6-4-12/h3-10H,1-2H3,(H,19,20)/b16-9+ |
InChI Key |
VHRSOZBUFGRPAE-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C(\C2=CC=C(C=C2)F)/C(=O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C(C2=CC=C(C=C2)F)C(=O)O)OC |
Origin of Product |
United States |
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